Fmoc-D-Arg(Pbf)-OPfp

Descripción general

Descripción

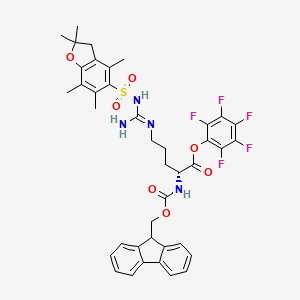

Fmoc-D-Arg(Pbf)-OPfp: is a derivative of the amino acid arginine, specifically designed for use in solid-phase peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group at the guanidino side chain. The pentafluorophenyl (OPfp) ester is used to activate the carboxyl group, facilitating peptide bond formation. This compound is particularly useful in the synthesis of peptides due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Pbf)-OPfp typically involves the following steps:

Protection of the Amino Group: The amino group of D-arginine is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.

Protection of the Guanidino Group: The guanidino group is protected with the Pbf group using Pbf chloride in the presence of a base like triethylamine.

Activation of the Carboxyl Group: The carboxyl group is activated by converting it to the pentafluorophenyl ester using pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. The process involves:

Solid-Phase Peptide Synthesis (SPPS): The protected amino acids are sequentially added to a resin-bound peptide chain.

In Situ Activation: The carboxyl group is activated in situ using pentafluorophenol and a coupling reagent.

Cleavage and Deprotection: The final peptide is cleaved from the resin and deprotected using a cocktail of reagents such as trifluoroacetic acid (TFA), scavengers, and water

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The pentafluorophenyl ester group can undergo nucleophilic substitution with amines to form peptide bonds.

Deprotection Reactions: The Fmoc and Pbf groups can be removed under basic and acidic conditions, respectively.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Pbf Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS) is used to remove the Pbf group.

Major Products:

Peptides: The primary product formed is the desired peptide with the sequence specified by the protected amino acids.

Byproducts: Minor byproducts may include truncated peptides and side products from incomplete deprotection

Aplicaciones Científicas De Investigación

Role in Peptide Synthesis

Fmoc-D-Arg(Pbf)-OPfp is primarily utilized as a protected amino acid in SPPS, which allows for the sequential addition of amino acids to form peptides. The Fmoc (Fluorenylmethoxycarbonyl) group protects the amino terminus, while the Pbf (Pentabromophenoxymethyl) group protects the side chain of arginine. This protection is essential for controlling the synthesis process and preventing unwanted side reactions.

Key Applications in Peptide Synthesis:

- Incorporation into Bioactive Peptides: this compound is frequently incorporated into peptides that exhibit biological activity, such as those involved in signaling pathways or receptor interactions .

- Designing Therapeutic Agents: Peptides synthesized with this compound are being explored for their potential as therapeutic agents, particularly in targeting specific biological pathways or diseases .

The stability conferred by the Pbf protecting group enhances the resistance of peptides containing this compound to enzymatic degradation. This characteristic is particularly beneficial for developing peptides that require prolonged activity in biological systems.

Biological Implications:

- Enhanced Binding Affinities: Research indicates that peptides incorporating this compound may demonstrate improved binding affinities to their targets compared to those without this modification .

- Mimicking Natural Peptides: The incorporation of D-arginine allows for the synthesis of D-peptide analogs that can be used to study protein-protein interactions and other biological phenomena.

Case Studies and Research Findings

Several studies have highlighted the successful application of this compound in various research contexts:

Case Study 1: SPPS Optimization

A study investigated the incorporation of Fmoc-D-Arg(Pbf)-OH into growing peptide chains using N-butylpyrrolidinone as a solvent. The research focused on overcoming challenges associated with this amino acid's incorporation, which was previously problematic due to low yields and inactive by-products. The authors proposed an optimized method involving in situ activation at elevated temperatures, significantly improving coupling efficiency and yield .

Case Study 2: Peptide Library Screening

Another research effort utilized Fmoc-D-Arg(Pbf)-OH to create peptide libraries aimed at identifying novel binding peptides for proteins such as Factor XI. The study demonstrated how modifying peptide sequences with this compound could enhance specificity and affinity for target proteins, showcasing its utility in drug discovery .

Mecanismo De Acción

Peptide Bond Formation:

Activation: The carboxyl group of Fmoc-D-Arg(Pbf)-OPfp is activated by the pentafluorophenyl ester, making it highly reactive towards nucleophiles.

Coupling: The activated carboxyl group reacts with the amino group of another amino acid or peptide, forming a peptide bond.

Deprotection: The Fmoc and Pbf groups are removed sequentially to expose the reactive sites for further coupling reactions.

Molecular Targets and Pathways:

Protein Synthesis: The synthesized peptides can interact with various proteins and enzymes, influencing biological pathways.

Cell Signaling: Modified peptides can act as agonists or antagonists in cell signaling pathways, modulating cellular responses

Comparación Con Compuestos Similares

Fmoc-D-Arg(Pmc)-OPfp: Similar to Fmoc-D-Arg(Pbf)-OPfp but with a different protecting group (Pmc) for the guanidino side chain.

Fmoc-D-Arg(Mtr)-OPfp: Another variant with the Mtr protecting group for the guanidino side chain.

Fmoc-D-Arg(Tos)-OPfp: Uses the Tosyl (Tos) group for protecting the guanidino side chain.

Uniqueness:

Stability: The Pbf group provides greater stability compared to other protecting groups, reducing side reactions.

Reactivity: The pentafluorophenyl ester enhances the reactivity of the carboxyl group, facilitating efficient peptide bond formation.

Versatility: this compound is versatile and can be used in various peptide synthesis protocols, making it a preferred choice for researchers

Actividad Biológica

Fmoc-D-Arg(Pbf)-OPfp is a derivative of the amino acid arginine, notable for its applications in peptide synthesis and biological research. The compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentamethylbenzofuran (Pbf) sulfonyl group, enhancing its stability and reactivity in various biochemical contexts.

- Molecular Formula : C₃₄H₄₀N₄O₇S

- Molecular Weight : 648.769 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Melting Point : 94 to 98°C

- CAS Number : 187618-60-6

These properties contribute to its utility in solid-phase peptide synthesis (SPPS) and other biochemical applications.

This compound exhibits significant biological activity, primarily attributed to the arginine component, which plays a crucial role in various physiological processes:

- Nitric Oxide Production : Arginine is a substrate for nitric oxide synthase, leading to the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation and immune response.

- Cell Signaling : The compound's structure allows it to participate in cell signaling pathways, influencing processes such as cell proliferation and apoptosis.

In Vitro Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

- Antifungal Activity : A cyclic dipeptide containing D-arginine has shown antifungal properties against pathogens such as Candida albicans and Aspergillus niger .

- Cancer Research : Fmoc-D-Arg(Pbf)-OH has been associated with significant activity against breast cancer cells, indicating potential therapeutic applications .

Stability and Coupling Efficiency

Research has demonstrated that Fmoc-D-Arg(Pbf)-OH maintains high stability under various conditions, making it suitable for peptide synthesis:

- In comparative studies, Fmoc-D-Arg(Pbf)-OH exhibited superior stability over other protecting groups in solution, maintaining over 99% coupling efficiency even after prolonged exposure .

Table 1: Stability Comparison of Arginine Derivatives

| Time (h) | Fmoc-Arg(Boc)₂-OH | Fmoc-Arg(NO₂)-OH | Fmoc-Arg(Pbf)-OH |

|---|---|---|---|

| 0 | 100% | 100% | 100% |

| 1 | 88.6% | 100% | 100% |

| 24 | 85.0% | 100% | 100% |

| 48 | 77.6% | 100% | 100% |

| 10 d | 65.1% | 100% | 100% |

| 30 d | 51.2% | - | - |

This table illustrates the stability of different arginine derivatives over time, emphasizing the robustness of Fmoc-D-Arg(Pbf)-OH.

Peptide Synthesis Optimization

A notable study focused on optimizing the incorporation of Fmoc-D-Arg(Pbf)-OH into peptide chains using N-butylpyrrolidinone (NBP) as a solvent. This approach aimed to minimize side reactions and improve yield by controlling reaction conditions such as temperature and reagent concentrations .

Key Findings:

- The use of NBP reduced viscosity, facilitating better penetration of the coupling agents into the resin.

- A systematic approach involving in situ activation led to improved coupling efficiency and minimized formation of inactive δ-lactam byproducts.

Ergogenic Effects

In another investigation, amino acid derivatives like Fmoc-D-Arg(Pbf)-OH were evaluated for their ergogenic effects during exercise. These compounds were found to enhance anabolic hormone secretion and improve mental performance during stress-related tasks .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F5N4O7S/c1-19-20(2)36(21(3)26-17-40(4,5)56-34(19)26)57(52,53)49-38(46)47-16-10-15-28(37(50)55-35-32(44)30(42)29(41)31(43)33(35)45)48-39(51)54-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,48,51)(H3,46,47,49)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUZYOYASRPHMO-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F5N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901099281 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200132-33-8 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200132-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.